molecular formula C14H19N3O4 B1420531 methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1086386-32-4

methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No. B1420531
M. Wt: 293.32 g/mol
InChI Key: QQEWJHWLPWGQLW-UHFFFAOYSA-N
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Description

Methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C14H19N3O4 and its molecular weight is 293.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Chemistry and Organic Synthesis

Pyrrolo[2,3-d]pyrimidines are of significant interest in the realm of heterocyclic chemistry and organic synthesis. These compounds serve as key intermediates in the synthesis of more complex molecules. For instance, the reaction of methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione leads to compounds that undergo thermal recyclization to produce tetraones, showcasing the versatility of pyrrolo[2,3-d]pyrimidines in synthesizing diverse molecular structures (Denislamova, Bubnov, & Maslivets, 2011).

Antimicrobial Activity

The synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives for their antibacterial activity represent another area of research. These compounds have been tested against various bacterial strains, demonstrating the potential of pyrrolo[2,3-d]pyrimidines in developing new antibacterial agents (Asadian, Davoodnia, & Beyramabadi, 2018).

Green Chemistry Applications

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives also explores the principles of green chemistry. For example, an electroorganic reaction has been employed for the synthesis of these compounds, highlighting an environmentally benign procedure that offers high yields and wide applicability (Veisi, Maleki, & Farokhzad, 2017).

Structural and Molecular Studies

Research into the structural modifications and supramolecular aggregation of thiazolo[3,2-a]pyrimidines, which are closely related to pyrrolo[2,3-d]pyrimidines, provides insights into their conformational features. These studies are crucial for understanding the molecular basis of the biological activity and material properties of these compounds (Nagarajaiah & Begum, 2014).

Spectroscopic and Thermal Analysis

The spectroscopic, thermal, and dielectric studies of pyrimidine derivatives, such as the analysis of n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate crystals, offer valuable information on their physical properties. These studies are essential for the development of materials with specific thermal and electrical characteristics (Vyas, Pansuriya, Naliapara, & Joshi, 2013).

properties

IUPAC Name

methyl 7-butyl-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-5-6-7-17-10(13(19)21-4)8-9-11(17)15(2)14(20)16(3)12(9)18/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEWJHWLPWGQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701108268
Record name 1H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 7-butyl-2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701108268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

CAS RN

1086386-32-4
Record name 1H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 7-butyl-2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086386-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, 7-butyl-2,3,4,7-tetrahydro-1,3-dimethyl-2,4-dioxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701108268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
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methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 3
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methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 4
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methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
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methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

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